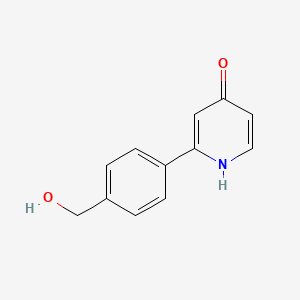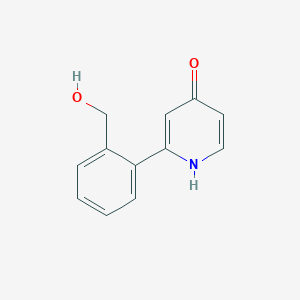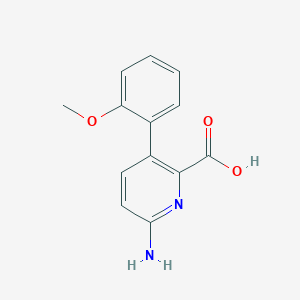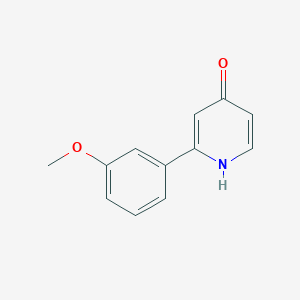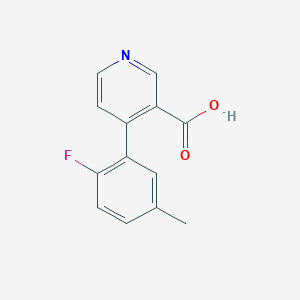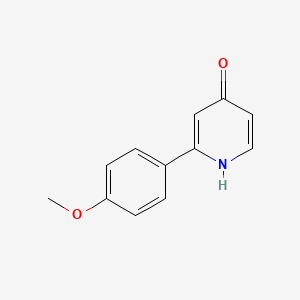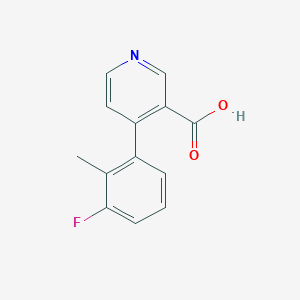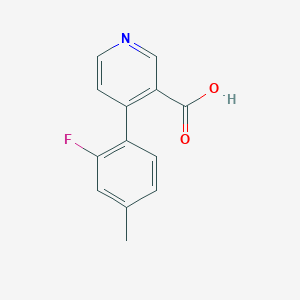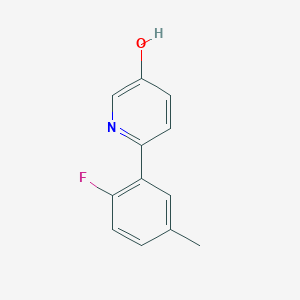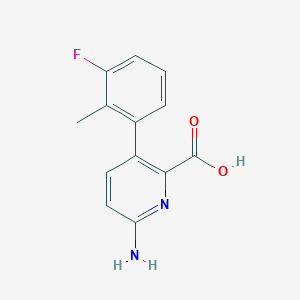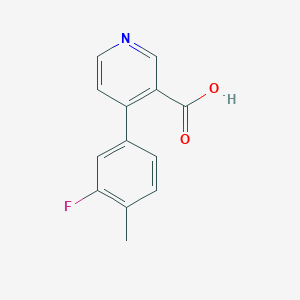
4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methylphenyl)nicotinic acid (FMNA) is an organic compound belonging to the class of organic acids. It is a derivative of nicotinic acid, which is a naturally occurring compound found in plants and animals. FMNA is a highly lipophilic compound, meaning it is soluble in organic solvents, such as ethanol and methanol. FMNA has been the subject of much scientific research due to its potential applications in various areas.
科学的研究の応用
4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has been studied for its potential use in various scientific research applications. It has been used as a tool to study the effect of fluoroalkyl compounds on the activity of enzymes, such as cytochrome P450 enzymes. 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has also been used to study the effects of fluoroalkyl compounds on the function of receptors and ion channels. Additionally, 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has been used to study the effects of fluoroalkyl compounds on the structure and function of proteins.
作用機序
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% binds to certain proteins, including cytochrome P450 enzymes, and modifies their structure and function. It is also believed that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% binds to certain receptors and ion channels, resulting in changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% are not yet fully understood. However, studies have shown that 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% can affect the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to affect the activity of certain receptors and ion channels. The exact mechanism by which 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% exerts its effects is not yet known.
実験室実験の利点と制限
4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, making it easy to work with. Additionally, it is relatively non-toxic and has a low potential for adverse effects. However, 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
The potential future directions for 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% research include the study of its effects on other proteins, receptors, and ion channels. Additionally, further research is needed to better understand the mechanism of action of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% and its potential therapeutic applications. Additionally, research into the development of more efficient synthetic methods for the production of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is needed. Finally, research into the potential toxicological effects of 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% is needed in order to better understand its safety profile.
合成法
4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95% can be synthesized through a multi-step process involving the use of various catalysts and reagents. The first step is the oxidation of 4-methylphenyl-3-fluoropropionic acid to 4-methylphenyl-3-fluoropropionic acid chloride. This is achieved by reacting the acid with a catalytic amount of phosphorus oxychloride in an aqueous medium. The second step involves the reaction of the acid chloride with nicotinamide in the presence of a base, such as sodium hydroxide, to form 4-(3-Fluoro-4-methylphenyl)nicotinic acid, 95%. This reaction is known as the Hofmann rearrangement.
特性
IUPAC Name |
4-(3-fluoro-4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-2-3-9(6-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWQPOQUOJLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692479 |
Source


|
| Record name | 4-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methylphenyl)nicotinic acid | |
CAS RN |
1261904-09-9 |
Source


|
| Record name | 4-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

